N,N-Bis(2-cyanoethyl)formamide CAS number 3445-84-9
N,N-Bis(2-cyanoethyl)formamide CAS number 3445-84-9
An In-depth Technical Guide to N,N-Bis(2-cyanoethyl)formamide (CAS 3445-84-9)
Abstract
N,N-Bis(2-cyanoethyl)formamide, identified by CAS number 3445-84-9, is a multifunctional chemical intermediate with significant utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, and key applications. The document elucidates the compound's role as a critical building block in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals, while also touching upon its emerging use in electrochemical applications.[1][3] Methodologies for its synthesis are presented, alongside a summary of its physicochemical properties and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
N,N-Bis(2-cyanoethyl)formamide is a colorless to pale yellow liquid.[1][4] Its molecular structure features a central formamide group with two cyanoethyl substituents attached to the nitrogen atom. This unique combination of a formyl group and two nitrile functionalities imparts a versatile reactivity profile, making it a valuable precursor in various organic syntheses.[1] The systematic IUPAC name for this compound is N,N-bis(2-cyanoethyl)formamide.[3] It is also known by synonyms such as N-Formylimino-3,3'-dipropionitrile.[1][5]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N,N-Bis(2-cyanoethyl)formamide
| Property | Value | Source(s) |
| CAS Number | 3445-84-9 | [1][6][7] |
| Molecular Formula | C₇H₉N₃O | [1][6][8] |
| Molecular Weight | 151.17 g/mol | [1][6][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Density | 1.14 g/cm³ | [1][2] |
| Boiling Point | 122°C at 20 mmHg | [1][2] |
| Purity | ≥90% to 99% (HPLC) | [1][4] |
| InChI Key | MYRFNYCEQURXPT-UHFFFAOYSA-N | [3][6] |
| PubChem CID | 76983 | [1][3] |
| Storage Conditions | Store at 2-8°C | [1][2] |
Synthesis Methodology
The primary synthesis route to N,N-Bis(2-cyanoethyl)formamide involves the base-catalyzed cyanoethylation of formamide with acrylonitrile.[9] This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of formamide attacks the electron-deficient β-carbon of acrylonitrile.
The causality behind this experimental choice lies in the high reactivity of acrylonitrile as a Michael acceptor and the availability of the N-H proton in formamide, which can be abstracted by a base to generate the nucleophile. The reaction typically proceeds in two steps, with the addition of the first acrylonitrile molecule followed by a second addition to the remaining N-H bond.
Caption: Synthesis workflow for N,N-Bis(2-cyanoethyl)formamide.
Experimental Protocol: Synthesis from Formamide and Acrylonitrile
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Reaction Setup: To a stirred solution of formamide (1 mole) in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base (e.g., 40% benzyltrimethylammonium hydroxide in methanol, also known as Triton B).
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Addition of Acrylonitrile: Slowly add acrylonitrile (2 moles) to the reaction mixture while maintaining the temperature below 40°C using a cooling bath. The exothermicity of the Michael addition necessitates controlled addition to prevent runaway reactions.
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Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, neutralize the basic catalyst with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield N,N-Bis(2-cyanoethyl)formamide as a colorless liquid.[1]
This self-validating system relies on the stoichiometric control of reactants and catalytic control of the reaction rate. The purity of the distilled product can be readily assessed by standard analytical techniques like NMR, IR spectroscopy, and GC-MS.
Applications in Research and Development
The bifunctional nature of N,N-Bis(2-cyanoethyl)formamide makes it a versatile intermediate in several fields.[1] Its applications are rooted in the reactivity of the nitrile groups, which can be hydrolyzed, reduced, or used in cycloaddition reactions, and the formamide group, which can be hydrolyzed to a secondary amine.
Caption: Key application areas of N,N-Bis(2-cyanoethyl)formamide.
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Synthesis of Pharmaceuticals: This compound serves as a key intermediate in the creation of various pharmaceutical agents.[1][3] The cyanoethyl groups can be transformed into amine or carboxylic acid functionalities, which are common pharmacophores. For instance, hydrolysis of the nitrile groups followed by removal of the formyl group can yield 3,3'-iminodipropionic acid, a precursor for more complex molecules.
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Polymer Chemistry: It is used in the manufacturing of specialty polymers.[1][3] The dinitrile functionality allows it to act as a monomer or cross-linking agent. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[1][3]
-
Agricultural Chemicals: The compound is a building block in the formulation of agrochemicals, including effective herbicides and pesticides for crop protection.[1][3]
-
Organic Synthesis: As a versatile reagent, it facilitates the formation of complex molecular structures in organic chemistry research.[1][2]
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Adhesives and Coatings: Its reactivity and stability make it a valuable component for enhancing the performance of adhesive and coating formulations.[1][2]
-
Electrochemical Applications: There is growing research interest in its use in energy storage systems, such as batteries, due to its favorable electrochemical properties.[1][3]
Safety, Handling, and Disposal
N,N-Bis(2-cyanoethyl)formamide is classified as a toxic liquid and requires careful handling in a professional laboratory setting.[10] It is not intended for medical or consumer use.[10]
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Hazards: It is suspected of causing cancer and may damage fertility or the unborn child.[11][12] It may also cause damage to organs (specifically blood) through prolonged or repeated exposure if swallowed.[11]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[11] Avoid inhalation of mist or vapors and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a locked, well-ventilated area at the recommended temperature of 2-8°C.[1][2][11]
-
Spills: In case of a spill, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) for containment.[11][12] Collect the material in a suitable container for proper disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
N,N-Bis(2-cyanoethyl)formamide is a chemical of significant industrial and research value. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a crucial intermediate in the production of a wide array of products, from life-saving pharmaceuticals to advanced polymers. For professionals in drug development and material science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating innovative and cutting-edge products.
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